

Synthesis of 3H-Diazirines from Ketones: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3H-Diazirine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for converting ketones into **3H-diazirines**, a critical functional group in photoaffinity labeling and other areas of chemical biology. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

3H-Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms. They serve as valuable precursors to reactive carbenes upon photolysis, making them indispensable tools for photoaffinity labeling studies aimed at elucidating ligand-receptor, protein-protein, and protein-nucleic acid interactions.^[1] This guide details the two most prevalent methods for their synthesis starting from readily available ketones: a traditional multi-step approach and a more streamlined one-pot synthesis.

Synthetic Methodologies

Multi-Step Synthesis via Oxime and Tosylate/Mesylate Intermediates

This classical approach involves a three-step sequence: oximation of the ketone, conversion of the resulting oxime to a tosylate or mesylate, and finally, reaction with ammonia to form the

diaziridine, which is then oxidized to the **3H-diazirine**.^[1] This method is particularly common for the synthesis of aryl-substituted diazirines, such as 3-phenyl-3-(trifluoromethyl)-**3H-diazirine** (TPD).^[2]

Experimental Protocol:

- Oximation:
 - A round-bottom flask is charged with the starting ketone, hydroxylamine hydrochloride, and pyridine.
 - The mixture is heated to reflux for 1 hour.
 - After cooling, the pyridine is removed under reduced pressure.
 - The residue is dissolved in a biphasic mixture of water and dichloromethane. The organic layer is separated, washed with water, and dried.
- Tosylation/Mesylation:
 - The crude oxime is dissolved in a suitable solvent like dichloromethane.
 - A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of tosyl chloride or mesyl chloride at 0 °C.
 - The reaction is allowed to warm to room temperature and stirred until completion.
 - The reaction mixture is then washed with aqueous acid, water, and brine, and the organic layer is dried and concentrated.
- Diaziridine Formation and Oxidation:
 - The tosyl or mesyl oxime is dissolved in a suitable solvent (e.g., dichloromethane or ethanol) and cooled to -78 °C.
 - Anhydrous ammonia is condensed into the reaction vessel.
 - The reaction is slowly warmed to room temperature and stirred for several hours.

- After the reaction is complete, water is added, and the product is extracted.
- The crude diaziridine is then oxidized to the **3H-diazirine** using an oxidizing agent such as iodine in the presence of triethylamine or silver oxide.[2]

Reaction Pathway:



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Caption: Multi-step synthesis of **3H-diazirines** from ketones.

One-Pot Synthesis from Ketones

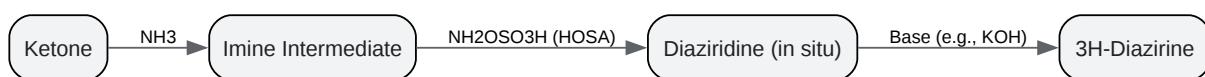
A more direct and often higher-yielding approach involves the one-pot reaction of a ketone with an aminating agent in the presence of ammonia, followed by in-situ oxidation.[3] This method avoids the isolation of intermediates and is particularly effective for the synthesis of aliphatic diazirines.[4] Hydroxylamine-O-sulfonic acid (HOSA) is a commonly used aminating agent.[2] More recent protocols have also employed t-butyl hypochlorite or phenyliodine diacetate as oxidants in a one-pot fashion.[5]

Experimental Protocol (using HOSA and KOH):

- Diaziridine Formation:
 - In a sealed tube at -78 °C, the starting ketone is dissolved in liquid ammonia.
 - Hydroxylamine-O-sulfonic acid (HOSA) is carefully added.
 - The sealed tube is allowed to warm to room temperature and stirred for 12 hours.[3]
- In-situ Oxidation:
 - The reaction mixture is cooled back to -78 °C, and a base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) is added.[3][6]

- The sealed tube is again warmed to room temperature and stirred under air for a few hours.[3]
- The ammonia is allowed to evaporate.
- The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed, dried, and concentrated to yield the **3H-diazirine**.[3]

Reaction Pathway:



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Caption: One-pot synthesis of **3H-diazirines** from ketones.

Quantitative Data

The following tables summarize representative yields for the synthesis of **3H-diazirines** from various ketones using the one-pot method with HOSA and a base.

Starting Ketone	Base	Yield (%)	Reference
Levulinic acid	KOH	67	[3]
4-Oxopentanoic acid	NaNH ₂	44	[3]
5-Oxohexanoic acid	KOH	63	[3]
4-Oxocyclohexanecarboxylic acid	KOH	55	[3]
3,3'-(Oxo- λ 4-diyi)dipropanoic acid	KOH	35	[3]
5-Phenylpentan-2-one	KOH	78	[3]
Undecan-2-one	KOH	89	[3]
4-Hydroxybutan-2-one	KOH	75	[3]
tert-Butyl 4-oxopentanoate	KOH	61	[3]

Conclusion

The synthesis of **3H-diazirines** from ketones can be achieved through either a multi-step or a one-pot procedure. The choice of method often depends on the substrate and the desired scale of the reaction. The multi-step synthesis offers a well-established route, particularly for aromatic ketones, while the one-pot synthesis provides a more efficient and higher-yielding alternative for many aliphatic ketones. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize these valuable photo-crosslinking agents for their specific applications in chemical biology and drug discovery.

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